Phenol, 4,4'-pentathiobis[2,6-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-pentathiobis[2,6-bis(1,1-dimethylethyl)- is a complex organic compound with the molecular formula C30H46O2S. It is also known by other names such as α,α’-thiobis(2,6-di-tert-butyl-p-cresol) and bis-[3,5-di-tert-butyl-4-hydroxybenzyl]sulfide . This compound is characterized by its phenolic structure, which includes multiple tert-butyl groups and sulfur atoms, making it a unique and versatile chemical in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-pentathiobis[2,6-bis(1,1-dimethylethyl)- typically involves the reaction of 2,6-di-tert-butylphenol with sulfur-containing reagents. One common method is the reaction of 2,6-di-tert-butylphenol with sulfur dichloride (SCl2) under controlled conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-pentathiobis[2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the phenolic structure .
Scientific Research Applications
Phenol, 4,4’-pentathiobis[2,6-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research has explored its use
Properties
CAS No. |
186503-04-8 |
---|---|
Molecular Formula |
C28H42O2S5 |
Molecular Weight |
571.0 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)pentasulfanyl]phenol |
InChI |
InChI=1S/C28H42O2S5/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-33-35-34-32-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 |
InChI Key |
LDNGERFKZKUTIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SSSSSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.